8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline
Description
Properties
IUPAC Name |
8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-29(26,20-5-1-3-17-4-2-8-22-21(17)20)24-11-9-23(10-12-24)14-16-6-7-18-19(13-16)28-15-27-18/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKTYVHXEFXZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the piperazine ring. The benzodioxole moiety is then attached to the piperazine ring through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and benzodioxole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperazine or benzodioxole rings .
Scientific Research Applications
8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline involves its interaction with specific molecular targets within biological systems. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine ring with various functional groups.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety with different attached groups .
Uniqueness
8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a piperazine ring substituted with a benzodioxole moiety. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme Aldehyde Dehydrogenase (ALDH3A1), which plays a significant role in various metabolic pathways and has implications in cancer biology.
Chemical Structure and Properties
The molecular formula of this compound is . Its systematic name reflects its complex structure, which can be represented in various chemical notations:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H24N2O7S |
| CAS Number | 324779-64-8 |
| SMILES | COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC |
The primary mechanism of action for this compound involves the inhibition of ALDH3A1. This enzyme is crucial for the metabolism of aldehydes and is implicated in the detoxification processes within cells. The compound interacts with ALDH3A1 by forming direct interactions with active-site cysteine residues, thereby inhibiting its enzymatic activity. This inhibition can lead to alterations in metabolic pathways involving aldehyde metabolism, which may have therapeutic implications in cancer treatment and other diseases where ALDH activity is dysregulated .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antitumor Activity
Studies have demonstrated that inhibitors of ALDH3A1 can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from detoxifying drugs. For instance, compounds that inhibit ALDH3A1 have shown promise in increasing the sensitivity of cancer cells to treatments such as cisplatin and doxorubicin .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good intracellular penetration, essential for effective inhibition of ALDH3A1. Factors such as pH and temperature may influence its bioavailability and interaction with target enzymes .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Inhibition Studies : A study involving various benzodioxole derivatives showed that modifications to the piperazine ring significantly influenced their inhibitory potency against ALDH isoenzymes. The structure-activity relationship (SAR) analysis indicated that specific substitutions could enhance selectivity and potency against ALDH3A1 .
- In Vivo Efficacy : In vivo studies using animal models have shown that compounds with similar structures can effectively inhibit tumor growth by targeting metabolic pathways regulated by ALDH enzymes .
Q & A
Q. Critical Factors :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but require strict anhydrous conditions to avoid hydrolysis .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | 8-Quinolinesulfonyl chloride, 4-(1,3-Benzodioxol-5-ylmethyl)piperazine, DCM, 0°C, 12h | 65–72% | |
| Purification | Column chromatography (DCM:MeOH 9:1) | 90% purity |
Advanced: How can researchers optimize the sulfonylation step to address low yields or byproduct formation?
Low yields often arise from competing hydrolysis of the sulfonyl chloride or incomplete piperazine activation. Methodological improvements :
- Activation of Piperazine : Pre-stir the piperazine derivative with a mild base (e.g., K₂CO₃) in DMF to enhance nucleophilicity .
- Moisture Control : Use molecular sieves or inert gas purging to prevent sulfonyl chloride hydrolysis .
- Catalytic Additives : Addition of DMAP (4-dimethylaminopyridine) improves reaction efficiency by stabilizing intermediates .
Data Contradiction Note : Some studies report higher yields in THF compared to DCM, suggesting solvent polarity impacts transition-state stabilization. Further optimization via DOE (Design of Experiments) is recommended .
Basic: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Q. Example Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | 0.045 | |
| Bond Length (S–N) | 1.62 Å |
Advanced: How does the benzodioxol-piperazine moiety influence the compound’s pharmacokinetic and target-binding properties?
The 1,3-benzodioxol group enhances lipophilicity, improving blood-brain barrier penetration, while the piperazine sulfonamide acts as a hydrogen-bond acceptor for receptor interactions. Key findings :
- Dopamine Receptor Affinity : Analogous quinoline-piperazine derivatives show selective binding to D3 receptors (Ki = 12 nM) via sulfonamide-mediated hydrogen bonding .
- Metabolic Stability : Benzodioxol groups reduce CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ > 120 min) .
Contradiction Alert : Some studies report reduced solubility with bulkier benzodioxol substituents, necessitating formulation adjustments (e.g., PEG-based carriers) .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values or target selectivity may arise from:
Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) affect ionization of the sulfonamide group .
Cell Line Differences : Receptor expression levels in HEK293 vs. CHO cells alter potency measurements .
Q. Resolution Strategy :
Q. Comparative Bioactivity Data :
| Study | Target | IC50 (nM) | Conditions | Reference |
|---|---|---|---|---|
| A | D3 Receptor | 12 ± 2 | pH 7.4, HEK293 | |
| B | D3 Receptor | 45 ± 5 | pH 6.8, CHO |
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Lyophilized form stable for >2 years; reconstitute in DMSO (10 mM stock) for assays .
- Decomposition Risks : Exposure to moisture hydrolyzes the sulfonamide bond; use desiccants in storage .
Advanced: What strategies are employed to modify the quinoline core for enhanced bioactivity?
- Substituent Engineering :
- Scaffold Hopping : Hybridizing with pyrazoloquinoline moieties enhances kinase inhibition (e.g., JAK2 IC50 = 8 nM) .
Basic: How is purity assessed, and what thresholds are acceptable for in vitro studies?
- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 501.6 (calculated for C25H27N3O5S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
